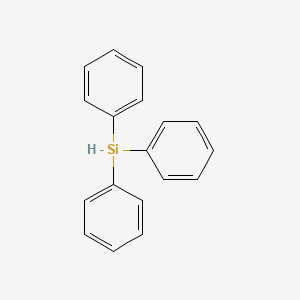

Triphenyl silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

triphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQNYQDSIDKVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-25-3 | |

| Record name | Triphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for triphenylsilane (B1312308) (Ph₃SiH), a versatile organosilicon compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details prevalent experimental protocols, quantitative data, and process workflows to aid researchers in the effective preparation and purification of this valuable reagent.

Introduction to Triphenylsilane

Triphenylsilane is a colorless, crystalline solid composed of three phenyl groups and one hydrogen atom attached to a central silicon atom. Its unique chemical properties make it a powerful reducing agent, a stable protecting group, and a precursor for various organosilicon compounds. In the context of drug development, the incorporation of a bulky and lipophilic triphenylsilyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthesis of Triphenylsilane

Two primary methods for the synthesis of triphenylsilane are widely employed: the Grignard reaction and the reduction of a triorganosilyl halide.

Grignard Reaction Method

The Grignard reaction is a well-established and versatile method for forming carbon-silicon bonds. In the synthesis of triphenylsilane, a phenyl Grignard reagent, typically phenylmagnesium bromide, is reacted with a silicon precursor such as trichlorosilane (B8805176) or silicon tetrachloride.

Experimental Protocol: Synthesis of Triphenylsilane via Grignard Reaction

-

Step 1: Preparation of Phenylmagnesium Bromide.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Maintain a gentle reflux until the magnesium is consumed.

-

-

Step 2: Reaction with Trichlorosilane.

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

-

Slowly add a mixture of trichlorosilane and anhydrous ether (volume ratio of ether to trichlorosilane between 1.00:1 and 1.25:1) dropwise to the Grignard reagent, maintaining a controlled temperature.

-

After the addition is complete, stir the mixture for an additional 2 hours.

-

-

Step 3: Work-up and Isolation of Crude Product.

-

Quench the reaction by carefully pouring the mixture into a 20% sulfuric acid solution with stirring.

-

Separate the upper organic phase.

-

Subject the organic phase to reduced pressure distillation to obtain crude triphenylsilane.

-

Reduction of Triphenylchlorosilane

Another common route to triphenylsilane involves the reduction of triphenylchlorosilane (Ph₃SiCl). This method utilizes a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), to replace the chlorine atom with a hydrogen atom.

Experimental Protocol: Synthesis of Triphenylsilane by Reduction of Triphenylchlorosilane

-

Step 1: Reaction Setup.

-

In a dry, nitrogen-flushed flask equipped with a magnetic stirrer, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) in an anhydrous solvent such as diethyl ether, tetrahydrofuran (THF), or acetonitrile.

-

Cool the suspension in an ice bath.

-

-

Step 2: Addition of Triphenylchlorosilane.

-

Dissolve triphenylchlorosilane in the same anhydrous solvent.

-

Add the triphenylchlorosilane solution dropwise to the cooled suspension of the reducing agent with continuous stirring.

-

-

Step 3: Reaction and Work-up.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 15 minutes for NaBH₄ in acetonitrile).

-

Carefully quench the reaction by the slow addition of water or an acidic solution to neutralize the excess reducing agent and reaction byproducts.

-

Extract the product into an organic solvent (e.g., diethyl ether or n-hexane).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude triphenylsilane.

-

Quantitative Data for Synthesis Methods

| Synthesis Method | Key Reagents | Solvent | Typical Yield | Purity of Crude Product | Reference |

| Grignard Reaction | Bromobenzene, Magnesium, Trichlorosilane | Diethyl ether or THF | Moderate to High | Variable | |

| Reduction | Triphenylchlorosilane, Sodium Borohydride | Acetonitrile | 65% | Not specified | |

| Reduction | Triphenylchlorosilane, Lithium Aluminum Hydride | Diethyl ether or THF | High | Not specified |

Purification of Triphenylsilane

The crude triphenylsilane obtained from synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvents. The most common purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Purification of Triphenylsilane by Recrystallization

-

Step 1: Dissolution.

-

Place the crude triphenylsilane in a flask.

-

Add a minimal amount of a suitable solvent (e.g., anhydrous ethanol) and heat the mixture in a constant temperature water bath (e.g., 40°C) with stirring until the solid is completely dissolved.

-

-

Step 2: Cooling and Crystallization.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath or refrigerator (e.g., -10°C for 9 hours) to maximize crystal formation.

-

-

Step 3: Isolation of Pure Crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the purified triphenylsilane crystals.

-

Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For triphenylsilane, normal-phase chromatography using silica (B1680970) gel as the stationary phase is often employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or toluene, is typically used.

Quantitative Data for Purification Methods

| Purification Method | Solvent/Mobile Phase | Expected Purity | Key Considerations |

| Recrystallization | Anhydrous Ethanol | High | Slow cooling is crucial for forming pure crystals. |

| Recrystallization | Hexane/Acetone, Hexane/THF | High | Good for removing minor impurities. |

| Column Chromatography | Hexanes/Ethyl Acetate | >95% | Can be time-consuming but offers excellent separation. |

Visualizations of Workflows

Caption: Workflow for the synthesis of triphenylsilane via the Grignard reaction.

Caption: Workflow for the synthesis of triphenylsilane via reduction of triphenylchlorosilane.

Caption: General purification workflow for triphenylsilane.

Safety Precautions

Working with the reagents and products involved in the synthesis of triphenylsilane requires adherence to strict safety protocols.

-

Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood, away from sources of ignition.

-

Triphenylchlorosilane: This compound is corrosive and will react with moisture to produce hydrogen chloride gas. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Triphenylsilane: While relatively stable, triphenylsilane should be handled in a well-ventilated fume hood. Contact with eyes and skin should be avoided.

Conclusion

The synthesis and purification of triphenylsilane can be achieved through well-established chemical methodologies. The Grignard reaction and the reduction of triphenylchlorosilane are the most common synthetic routes, each with its own advantages and considerations. Proper purification, primarily through recrystallization or column chromatography, is essential to obtain high-purity triphenylsilane suitable for demanding applications in research, development, and manufacturing. Careful attention to experimental protocols and safety precautions is paramount for the successful and safe handling of this versatile chemical compound.

Physical and chemical properties of Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Triphenylsilane. The information is presented to support its application in research, particularly in the field of drug development and organic synthesis.

Physical Properties

Triphenylsilane is a white, crystalline solid at room temperature.[1] Its key physical properties are summarized in the tables below, followed by detailed experimental protocols for their determination.

Quantitative Physical Data

| Property | Value | Reference |

| Molecular Formula | C18H16Si | [2][3][4] |

| Molecular Weight | 260.41 g/mol | [2][3][4] |

| Melting Point | 43-45 °C | [3][5][6] |

| Boiling Point | 152 °C at 2 mmHg184 °C at 6 mmHg | [3][7][8] |

| Density | 1.152 g/cm³ | [9] |

| Refractive Index | 1.616 | [3] |

| Flash Point | 76 °C (169 °F) | [3][10] |

Solubility

| Solvent | Solubility | Reference |

| Water | Decomposes/Reacts | [3][11] |

| Methanol | Soluble | [8][11] |

| Organic Solvents | Generally Soluble | [1][3] |

Experimental Protocols: Physical Properties

Melting Point Determination (Capillary Method)

The melting point of Triphenylsilane can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Triphenylsilane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound like Triphenylsilane, this range is expected to be narrow.

Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of Triphenylsilane is typically determined under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus: A micro-distillation apparatus or a Thiele tube setup suitable for vacuum can be used.

-

Sample Preparation: A small quantity of Triphenylsilane is placed in a small boiling flask or a test tube. A boiling chip or a fine capillary (sealed at the upper end) is added to ensure smooth boiling.

-

Procedure: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 2 mmHg). The sample is then gently heated.

-

Measurement: The temperature at which a steady stream of bubbles emerges from the capillary and the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

Density Determination (Displacement Method)

The density of solid Triphenylsilane can be determined using the liquid displacement method, given that it does not dissolve in the chosen liquid. A non-reactive, non-solvent liquid of known density is required.

Methodology:

-

Mass Measurement: The mass of a sample of Triphenylsilane is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a non-solvent liquid (e.g., a hydrocarbon solvent in which Triphenylsilane is insoluble) and the initial volume is recorded. The weighed Triphenylsilane sample is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the Triphenylsilane sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination (Qualitative)

A qualitative assessment of Triphenylsilane's solubility in various solvents can be performed through direct observation.

Methodology:

-

Sample Preparation: A small, measured amount of Triphenylsilane (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of methanol) is added to the test tube.

-

Observation: The mixture is agitated or vortexed for a set period. The sample is visually inspected to determine if it has completely dissolved. If it dissolves, it is recorded as "soluble." If it remains as a solid, it is "insoluble." Note that Triphenylsilane reacts with water.[3][11]

Chemical Properties

Triphenylsilane is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and in hydrosilylation reactions.[1][12] It is sensitive to air and incompatible with oxidizing agents.[11]

Reactivity and Key Reactions

-

Reducing Agent: Triphenylsilane is an effective reducing agent for a variety of functional groups.[1]

-

Hydrosilylation: It participates in the hydrosilylation of alkenes and alkynes, a reaction that forms new silicon-carbon bonds.[11][13] This reaction is of significant importance in the synthesis of organosilicon compounds.

-

Synthesis of other Organosilicon Compounds: It serves as a precursor for the synthesis of other valuable organosilicon compounds, such as bromosilanes and silyl (B83357) ethers.[11]

Synthesis of Triphenylsilane (Grignard Method)

A common method for the synthesis of Triphenylsilane is through the Grignard reaction, involving the reaction of a phenylmagnesium halide with a silicon halide.[14]

Methodology:

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent.

-

Reaction with Silane: The prepared Grignard reagent is then reacted with a suitable silane, such as trichlorosilane, in an appropriate solvent.

-

Workup and Purification: The reaction mixture is subsequently hydrolyzed, and the organic layer is separated. Triphenylsilane is then isolated and purified, typically by distillation or recrystallization.[14]

Hydrosilylation of an Alkene

The platinum-catalyzed hydrosilylation of an alkene with Triphenylsilane is a key application, leading to the formation of an alkyltriphenylsilane.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of Triphenylsilane exhibits characteristic absorption bands corresponding to its functional groups.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3070-3050 | C-H stretching (aromatic) |

| ~2100 | Si-H stretching |

| ~1430 | Si-Phenyl |

| ~1100 | Si-Phenyl |

Experimental Protocol (KBr Pellet):

-

Sample Preparation: A small amount of Triphenylsilane is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed under high pressure using a pellet press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Triphenylsilane.

¹H NMR:

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.

-

Si-H Proton: A singlet around δ 5.5 ppm.

¹³C NMR:

-

Signals corresponding to the aromatic carbons of the phenyl groups.

²⁹Si NMR:

-

A characteristic signal for the silicon atom.

Experimental Protocol (Solution NMR):

-

Sample Preparation: A small amount of Triphenylsilane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Analysis: The NMR tube is placed in the probe of an NMR spectrometer. The desired spectra (¹H, ¹³C, ²⁹Si) are acquired using appropriate pulse sequences and parameters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Triphenylsilane.

Expected Fragments:

-

Molecular Ion (M⁺): m/z = 260

-

Loss of Hydrogen (M-1)⁺: m/z = 259

-

Fragments corresponding to the loss of phenyl groups.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of Triphenylsilane is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

References

- 1. kbcc.cuny.edu [kbcc.cuny.edu]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. scribd.com [scribd.com]

- 10. mt.com [mt.com]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. rsc.org [rsc.org]

- 14. wjec.co.uk [wjec.co.uk]

A Comprehensive Technical Guide to Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triphenylsilane (B1312308), a versatile organosilicon compound. It covers its fundamental properties, synthesis, and diverse applications, with a focus on its relevance in research and drug development.

Core Properties of Triphenylsilane

Triphenylsilane, with the chemical formula (C₆H₅)₃SiH, is an organosilicon compound featuring a central silicon atom bonded to three phenyl groups and one hydrogen atom. It is also known by other names such as 1,1′,1′′-Silylidynetrisbenzene and Triphenylhydrosilane.[1]

Molecular and Physical Properties

A summary of the key quantitative data for triphenylsilane is presented in the table below.

| Property | Value | Reference |

| CAS Number | 789-25-3 | [1] |

| Molecular Formula | C₁₈H₁₆Si | [1][2] |

| Molecular Weight | 260.41 g/mol | [1][2] |

| Appearance | White to off-white solid/crystal | [2][3] |

| Melting Point | 43-45 °C | |

| Boiling Point | 152 °C at 2 mmHg | |

| Flash Point | 76 °C (closed cup) | |

| Purity (GC) | >96.0% to 99.0% | [3] |

Molecular Structure

The molecular structure of triphenylsilane consists of a tetrahedral silicon atom at the center. Three of the vertices are occupied by phenyl groups, and the fourth is a hydrogen atom. This structure is key to its reactivity, particularly the Si-H bond which is central to its utility as a reducing agent.

// Node colors Si [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; H [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.3,-0.75!"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.3,-0.75!"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0, -1.5!"]; // This C is hidden behind the phenyl group representation

// Phenyl group representations P1 [label="Ph", shape=plaintext, fontcolor="#202124", pos="-2, -1.5!"]; P2 [label="Ph", shape=plaintext, fontcolor="#202124", pos="2, -1.5!"]; P3 [label="Ph", shape=plaintext, fontcolor="#202124", pos="0, -2.5!"];

// Edges Si -> H [color="#5F6368"]; Si -> C1 [color="#5F6368"]; Si -> C2 [color="#5F6368"]; Si -> C3 [color="#5F6368"];

// Invisible edges for layout of Phenyl groups edge [style=invis]; C1 -> P1; C2 -> P2; C3 -> P3;

} केंद Caption: Molecular structure of triphenylsilane.

Synthesis and Reactivity

Triphenylsilane is typically synthesized through the reaction of trichlorosilane (B8805176) with a Grignard reagent, such as phenylmagnesium bromide. The reactivity of triphenylsilane is dominated by the Si-H bond, which allows it to act as a mild and selective reducing agent.

General Synthesis Workflow

Applications in Research and Drug Development

Triphenylsilane's utility as a reducing agent is a cornerstone of its application in organic synthesis. It is particularly effective for the reduction of organic halides and compares favorably with other reducing agents like tri-n-butyltin hydride in the reduction of enones to ketones.[2] Its selectivity is also demonstrated in the reduction of cyclic hemiacetals and the conversion of O-acetyl furanoses and pyranoses to deoxy sugars.[2]

Furthermore, triphenylsilane serves as a reactant or reagent in several catalytic reactions. These include:

-

Catalytic hydrogen-deuterium exchange reactions of silanes.[2]

-

Oxidation by carbon nanotube-gold nanohybrids.[2]

-

Hydrolysis by ruthenium complexes.[2]

-

Hydrosilylation to produce enolsilanes.[2]

-

Synthesis of bromosilanes.[2]

-

Ozone oxidation of silyl-alkenes for the synthesis of α-O-silylated acyloin derivatives.[2]

It is also employed in the synthesis of hydrido silyl (B83357) and bis(silyl) bis(imidazolinylidene) nickel complexes.[2]

Experimental Protocols

Example Protocol: Reduction of an Aldehyde to an Alcohol

This protocol provides a general methodology for the reduction of an aldehyde to its corresponding primary alcohol using triphenylsilane, often in the presence of a catalyst.

Materials:

-

Aldehyde substrate

-

Triphenylsilane

-

Catalyst (e.g., a Lewis acid or a transition metal complex)

-

Anhydrous solvent (e.g., toluene, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aldehyde substrate and the catalyst in the anhydrous solvent.

-

Add triphenylsilane to the solution (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by the addition of a protic solvent (e.g., methanol).

-

Remove the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica (B1680970) gel.

Logical Flow of the Experimental Protocol

Safety and Handling

Triphenylsilane is an off-white solid that is soluble in most organic solvents.[2] It is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It is also moisture-sensitive and should be stored under an inert gas in a cool, dark place.[3] The compound is a combustible solid.

References

The Reactivity of Triphenylsilane: A Comprehensive Guide for Synthetic Chemists

An in-depth technical guide for researchers, scientists, and drug development professionals on the diverse reactivity of triphenylsilane (B1312308) with common functional groups.

Triphenylsilane (Ph3SiH) has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, coupled with its stability and ease of handling, makes it an invaluable tool for a wide range of chemical transformations. This guide provides a detailed exploration of the reactivity of triphenylsilane with key functional groups, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development.

Reduction of Carbonyl Compounds

Triphenylsilane is an effective reducing agent for various carbonyl-containing compounds, including aldehydes, ketones, and esters. The outcome of these reductions is often dependent on the chosen catalyst and reaction conditions.

Aldehydes and Ketones

The hydrosilylation of aldehydes and ketones using triphenylsilane, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), proceeds efficiently to afford the corresponding silyl (B83357) ethers. These intermediates can be readily hydrolyzed to yield the desired alcohols. Mechanistic studies suggest an unusual pathway where the borane (B79455) activates the silane (B1218182) via hydride abstraction, generating a highly reactive silylium (B1239981) species that then coordinates to the carbonyl oxygen.[1][2]

Table 1: B(C6F5)3-Catalyzed Hydrosilylation of Aldehydes and Ketones with Triphenylsilane

| Substrate | Catalyst Loading (mol%) | Product | Yield (%) |

| Benzaldehyde (B42025) | 2 | Benzyloxytriphenylsilane | 96 |

| Acetophenone | 2 | (1-Phenylethoxy)triphenylsilane | 95 |

| Cyclohexanone | 2 | (Cyclohexyloxy)triphenylsilane | 85 |

| 4-Nitrobenzaldehyde | 2 | (4-Nitrobenzyloxy)triphenylsilane | 75 |

Data sourced from mechanistic studies on B(C6F5)3-catalyzed hydrosilations.[1][2]

Experimental Protocol: B(C6F5)3-Catalyzed Reduction of Benzaldehyde

A stock solution is prepared by dissolving triphenylsilane (2.00 g) and tris(pentafluorophenyl)borane (0.079 g, 2 mol%) in toluene (B28343) in a 10.0 mL volumetric flask. In a separate vial equipped with a magnetic stir bar, 0.5 mL of the stock solution is added. To this, benzaldehyde (0.5 mL) is introduced, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product silyl ether is isolated using standard purification techniques.[2]

Esters

The reduction of esters with triphenylsilane can lead to either alcohols or hydrocarbons, depending on the reaction conditions. Under radical conditions, using a radical initiator such as 1,1-di-tert-butyl peroxide (DTBP), esters can be deoxygenated to the corresponding hydrocarbons.[3] Acetate esters generally provide the best results in these radical deoxygenations.[3]

Table 2: Radical Deoxygenation of Esters with Triphenylsilane

| Substrate | Initiator | Product | Yield (%) |

| Benzyl (B1604629) Acetate | DTBP | Toluene | High |

| 1-Adamantyl Acetate | DTBP | Adamantane | High |

| Cholesteryl Acetate | DTBP | Cholestane | High |

Yields are generally high as reported in the literature for radical deoxygenations.[3]

Experimental Protocol: Radical Deoxygenation of Benzyl Acetate

A mixture of benzyl acetate, triphenylsilane, and a catalytic amount of 1,1-di-tert-butyl peroxide (DTBP) is heated at 140 °C. The reaction is carried out under an inert atmosphere. The progress of the deoxygenation is monitored by GC or TLC. After completion, the reaction mixture is cooled, and the hydrocarbon product is isolated by purification, typically column chromatography.[3]

Reactions with Alcohols

Triphenylsilane serves a dual role in its reactions with alcohols: as a protecting group precursor and as a reagent for deoxygenation.

Silylation of Alcohols (Protection)

Alcohols can be converted to their corresponding triphenylsilyl ethers, which are robust protecting groups.[3] This transformation can be mediated by various transition metal catalysts (e.g., Pd, Cu, Au) or by a simple and economical combination of KOH/18-crown-6 (B118740).[3] The triphenylsilyl group offers significantly greater stability towards acidic hydrolysis compared to the more common trimethylsilyl (B98337) (TMS) group.

Table 3: Silylation of Alcohols with Triphenylsilane

| Alcohol | Catalyst/Reagent | Product | Yield (%) |

| Benzyl Alcohol | KOH/18-crown-6 | Benzyloxytriphenylsilane | 93 |

| 1-Octanol | Pd catalyst | Octyloxytriphenylsilane | Excellent |

| Phenol | B(C6F5)3 | Phenoxytriphenylsilane | Excellent |

Yields reported as excellent in the source.[3]

Experimental Protocol: Protection of Benzyl Alcohol

To a solution of benzyl alcohol in a suitable solvent, triphenylsilane and a catalytic amount of potassium hydroxide (B78521) and 18-crown-6 are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up to isolate the protected alcohol.[3]

Deoxygenation of Alcohols

Primary alcohols can be reduced to the corresponding deoxygenated products using triphenylsilane in the presence of a catalytic amount of B(C6F5)3.[4] In contrast, secondary and tertiary alcohols typically yield triphenylsilyl ethers under these conditions.[4] Tertiary alcohols can also be deoxygenated under ionic conditions using triphenylsilane in combination with trifluoroacetic acid.[3]

Experimental Protocol: Ionic Deoxygenation of a Tertiary Alcohol

To a solution of the tertiary alcohol in dichloromethane, triphenylsilane is added, followed by the slow addition of trifluoroacetic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched, and the product is extracted and purified.[3]

Reactivity with Halides

Triphenylsilane is a valuable reagent for the dehalogenation of organic halides, offering a less toxic alternative to organotin hydrides like tri-n-butyltin hydride.[5] These reactions typically proceed via a radical mechanism.

Experimental Protocol: Radical Dehalogenation of Bromoadamantane

A solution of bromoadamantane, triphenylsilane, and a radical initiator (e.g., AIBN or DTBP) in a suitable solvent like benzene (B151609) or toluene is heated under reflux. The reaction progress is monitored by GC. After the starting material is consumed, the solvent is removed, and the product, adamantane, is isolated and purified.

Hydrosilylation of Alkenes and Alkynes

The addition of the Si-H bond of triphenylsilane across the double or triple bond of alkenes and alkynes, known as hydrosilylation, is a powerful method for the synthesis of organosilanes. These reactions are typically catalyzed by transition metals or Lewis acids.

Alkenes

The hydrosilylation of alkenes with triphenylsilane can be catalyzed by Lewis acids such as B(C6F5)3, leading to the formation of alkyltriphenylsilanes.[6] The mechanism involves the generation of a silylium species that adds across the double bond, followed by hydride trapping of the resulting carbocation.[6]

Experimental Protocol: B(C6F5)3-Catalyzed Hydrosilylation of 1-Octene (B94956)

To a solution of 1-octene in a dry solvent such as dichloromethane, a catalytic amount of B(C6F5)3 is added, followed by the addition of triphenylsilane. The reaction is stirred at room temperature and monitored by GC for the formation of octyltriphenylsilane. Upon completion, the reaction is quenched, and the product is purified by column chromatography.[6]

Alkynes

Transition metal-catalyzed hydrosilylation of alkynes with triphenylsilane provides access to vinylsilanes, which are versatile synthetic intermediates. The stereochemical and regiochemical outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate key reaction mechanisms and a general experimental workflow.

Caption: B(C6F5)3-catalyzed hydrosilylation mechanism.

Caption: Experimental workflow for radical deoxygenation.

Ionic Hydrogenation of Imines

Triphenylsilane, in combination with a Brønsted or Lewis acid, can be used for the ionic hydrogenation of imines to the corresponding amines. This reaction proceeds through the formation of an iminium ion, which is subsequently reduced by the hydride transfer from triphenylsilane.

Table 4: Ionic Hydrogenation of Imines with Triphenylsilane

| Imine Substrate | Acid | Product | Yield (%) |

| N-Benzylideneaniline | Trifluoroacetic Acid | N-Benzylaniline | High |

| N-(4-Methoxybenzylidene)aniline | Trifluoroacetic Acid | N-(4-Methoxybenzyl)aniline | High |

Ionic hydrogenations with silanes are known to give high yields for suitable substrates.

Experimental Protocol: Ionic Hydrogenation of N-Benzylideneaniline

To a solution of N-benzylideneaniline in a chlorinated solvent like dichloromethane, triphenylsilane is added. The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise. The reaction is allowed to warm to room temperature and is stirred until completion (monitored by TLC). A standard aqueous workup followed by purification yields the desired amine.

Caption: Mechanism of ionic hydrogenation of an imine.

This guide highlights the significant and varied reactivity of triphenylsilane, underscoring its importance as a reagent in contemporary organic synthesis. The provided data, protocols, and mechanistic diagrams are intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic strategies.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Triphenylsilane Reduction Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylsilane (B1312308) (Ph3SiH) has emerged as a versatile and valuable reagent in modern organic synthesis, offering a nuanced approach to the reduction of a wide array of functional groups. Its utility stems from a dualistic reactivity profile, capable of participating in both radical and ionic reduction pathways. This allows for a high degree of selectivity and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core mechanisms governing triphenylsilane reduction reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Mechanistic Dichotomy: Radical vs. Ionic Pathways

The reductive capability of triphenylsilane is primarily dictated by the reaction conditions, which can be tailored to favor either a free-radical or an ionic mechanism. This control over the reaction pathway is a key advantage, allowing for the selective reduction of specific functional groups within a molecule.

Free-Radical Mechanism

Under neutral or radical-initiating conditions, triphenylsilane acts as a hydrogen atom donor.[1] This pathway is particularly effective for the deoxygenation of esters and the reduction of alkyl halides.[1][2] The reaction is typically initiated by a radical initiator, such as 1,1-di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN), at elevated temperatures.[2]

The generally accepted mechanism for the radical reduction of an alkyl halide (R-X) is a chain reaction:

-

Initiation: The radical initiator (In-In) decomposes upon heating to generate initiator radicals (In•).

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from triphenylsilane to generate a triphenylsilyl radical (Ph3Si•).

-

The triphenylsilyl radical abstracts the halogen atom from the alkyl halide to form a triphenylsilyl halide (Ph3SiX) and an alkyl radical (R•).

-

The alkyl radical then abstracts a hydrogen atom from another molecule of triphenylsilane to yield the reduced alkane (R-H) and regenerate the triphenylsilyl radical, which continues the chain.

-

Ionic Mechanism

In the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), or a strong Brønsted acid, triphenylsilane functions as a hydride donor.[1][2] This ionic pathway is highly effective for the reduction of carbonyl compounds (ketones, aldehydes) and for the deoxygenation of alcohols that can form stable carbocation intermediates.[1][2]

The mechanism for the Lewis acid-catalyzed reduction of a ketone (R2C=O) involves the following steps:

-

Activation: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.

-

Hydride Transfer: Triphenylsilane delivers a hydride ion (H-) to the activated carbonyl carbon, forming a silyloxy intermediate.

-

Hydrolysis: The silyloxy intermediate is then hydrolyzed during workup to yield the corresponding alcohol.

Quantitative Data Summary

The following tables summarize the yields of various functional group reductions using triphenylsilane under different reaction conditions.

Table 1: Radical Deoxygenation of Esters[2]

| Substrate (Acetate Ester) | Product | Initiator | Temperature (°C) | Yield (%) |

| 1-Adamantyl acetate (B1210297) | Adamantane | DTBP | 140 | 95 |

| Cyclododecyl acetate | Cyclododecane | DTBP | 140 | 90 |

| Menthyl acetate | Menthane | DTBP | 140 | 85 |

| 2-Norbornyl acetate | Norbornane | DTBP | 140 | 78 |

Table 2: Ionic Reduction of Ketones with Ph3SiH/B(C6F5)3[3]

| Substrate (Ketone) | Product (Alcohol) | Equivalents of Ph3SiH | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1-Phenylethanol | 3 | 89 | 91 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | >99 | >99 |

| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 3 | 81 | >99 |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 3 | >99 | 98 |

| 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 3 | >99 | 97 |

Table 3: Reduction of Alkyl Halides[4][5]

| Substrate | Product | Catalyst/Initiator | Reductant | Yield (%) |

| 1-Bromooctane | Octane | Alkanethiol/AIBN | Et3SiH | ~100 |

| 1-Chlorooctane | Octane | Alkanethiol/AIBN | Et3SiH | ~100 |

| 1,1,1,3-Tetrachloropropane | 1,1,3-Trichloropropane | (α-diimine)NbCl3 | PhSiH3 | 85 |

| Benzyl bromide | Toluene (B28343) | (α-diimine)NbCl3 | PhSiH3 | >99 |

Note: While some data points in Table 3 utilize silanes other than triphenylsilane, they are included to provide a broader context of silane (B1218182) reactivity in these reductions.

Detailed Experimental Protocols

General Protocol for Radical Deoxygenation of an Acetate Ester[2]

Materials:

-

Acetate ester (1.0 mmol)

-

Triphenylsilane (1.5 mmol)

-

1,1-Di-tert-butyl peroxide (DTBP, 0.2 mmol)

-

Toluene (5 mL)

Procedure:

-

A solution of the acetate ester, triphenylsilane, and DTBP in toluene is placed in a sealed tube.

-

The mixture is degassed by three freeze-pump-thaw cycles.

-

The sealed tube is heated at 140 °C for 4-6 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired alkane.

General Protocol for Lewis Acid-Catalyzed Reduction of a Ketone[3]

Materials:

-

Ketone (0.5 mmol)

-

Triphenylsilane (1.5 mmol)

-

Tris(pentafluorophenyl)borane (B(C6F5)3, 5 mol%)

-

Dichloromethane (B109758) (DCM, 2 mL)

Procedure:

-

To a solution of the ketone in dichloromethane is added tris(pentafluorophenyl)borane at room temperature under an inert atmosphere.

-

Triphenylsilane is then added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-24 hours).

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to give the corresponding alcohol.

Conclusion

Triphenylsilane is a powerful and selective reducing agent whose reactivity can be finely tuned to proceed through either radical or ionic pathways. This dualistic nature, coupled with its relatively low toxicity and the ease of removal of its byproducts, makes it a highly attractive reagent in the synthesis of complex organic molecules. For professionals in drug development, a thorough understanding of the mechanistic nuances of triphenylsilane reductions is crucial for the strategic design of synthetic routes that are both efficient and highly selective. The data and protocols presented in this guide offer a solid foundation for the practical application of triphenylsilane in a research and development setting.

References

The Role of Triphenylsilane in Radical Chain Reactions: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the role of triphenylsilane (B1312308) (Ph3SiH) in radical chain reactions, a cornerstone of modern synthetic organic chemistry. Triphenylsilane has emerged as a versatile and less toxic alternative to traditional reagents like organotin hydrides for mediating a variety of radical-based transformations. This document elucidates the core principles of triphenylsilane's reactivity, its application in key synthetic methodologies including deoxygenation, dehalogenation, hydrosilylation, and Giese-type reactions, and provides detailed experimental protocols. Quantitative data are summarized for comparative analysis, and reaction mechanisms are illustrated through detailed diagrams to provide a comprehensive resource for professionals in chemical research and drug development.

Core Principles of Triphenylsilane-Mediated Radical Reactions

Triphenylsilane's utility in radical chemistry stems from its capacity to act as an efficient hydrogen-atom donor, generating the triphenylsilyl radical (Ph₃Si•). The Si-H bond in triphenylsilane is sufficiently weak to be cleaved by a radical initiator, yet strong enough to ensure the reagent's stability under normal conditions.

The general mechanism for a triphenylsilane-mediated radical chain reaction involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), upon heating or photolysis. The initiator radical (In•) then abstracts a hydrogen atom from triphenylsilane to generate the key triphenylsilyl radical (Ph₃Si•).

-

Propagation: This stage consists of a series of steps that form the desired product and regenerate the chain-carrying radical. For instance, in a reductive dehalogenation, the Ph₃Si• radical abstracts a halogen atom from an organic halide (R-X) to form an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of triphenylsilane, yielding the dehalogenated product (R-H) and regenerating the Ph₃Si• radical, which continues the chain.

-

Termination: The radical chain is terminated when two radical species combine. Due to the low concentration of radicals, termination events are rare compared to propagation steps.

Below is a generalized workflow for a triphenylsilane-mediated radical chain reaction.

Key Applications and Experimental Protocols

Deoxygenation of Alcohols (Barton-McCombie Reaction)

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an organic molecule. The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or thiocarbonate. The subsequent radical chain reaction with triphenylsilane effects the deoxygenation. Triphenylsilane offers a less toxic alternative to the traditionally used tributyltin hydride.

Mechanism: The Ph₃Si• radical, generated from Ph₃SiH, attacks the sulfur atom of the thiocarbonyl derivative. This leads to the fragmentation of the C-O bond, generating an alkyl radical. This alkyl radical then abstracts a hydrogen atom from Ph₃SiH to yield the deoxygenated product and regenerate the Ph₃Si• radical.

Quantitative Data: Triphenylsilane is an effective reducing agent for the deoxygenation of various alcohol derivatives. Yields are generally high for secondary and tertiary alcohols.

| Substrate (Thiocarbonyl Derivative) | Radical Initiator | Temperature (°C) | Product Yield (%) | Reference |

| Secondary Alcohol Xanthate | DTBP | 125 | 90 | |

| Secondary Alcohol Xanthate | Et₃B (cat.) | Room Temp. | 93 | |

| Primary Alcohol Acetate | DTBP | 140 | High | |

| Secondary Alcohol Acetate | DTBP | 140 | High | |

| Tertiary Alcohol Acetate | DTBP | 140 | High |

Detailed Experimental Protocol: Deoxygenation of a Secondary Alcohol Xanthate

-

Preparation of the Xanthate:

-

To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add carbon disulfide (CS₂) (5.0 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the S-methyl xanthate.

-

-

Deoxygenation Step:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the purified xanthate (1.0 equiv) and triphenylsilane (2.0 equiv) in a suitable solvent such as toluene.

-

Add a catalytic amount of a radical initiator, for example, di-tert-butyl peroxide (DTBP) (0.2 equiv).

-

Heat the reaction mixture to reflux (or the optimal temperature for the chosen initiator, e.g., 125-140 °C for DTBP) and monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the deoxygenated product.

-

Reductive Dehalogenation

Triphenylsilane is also a competent reagent for the reductive dehalogenation of organic halides. This reaction provides a method for removing halogen atoms under mild, neutral conditions.

Mechanism: The mechanism is a classic radical chain process. The triphenylsilyl radical abstracts the halogen atom from the alkyl halide to generate an alkyl radical. This alkyl radical then abstracts a hydrogen atom from triphenylsilane to furnish the alkane product and regenerate the silyl (B83357) radical.

Quantitative Data:

| Substrate | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromooctane | AIBN | Benzene (B151609) | 80 | High | |

| Alkyl Iodide | Et₃B/O₂ | CH₂Cl₂ | Room Temp. | Good | |

| Aryl Halide | - | - | - | - |

Detailed Experimental Protocol: Radical Dehalogenation of an Alkyl Bromide

-

To a solution of the alkyl bromide (1.0 equiv) and triphenylsilane (1.5 equiv) in benzene, add a catalytic amount of AIBN (0.1 equiv).

-

Degas the solution using a freeze-pump-thaw cycle (3 times) to remove oxygen, which can interfere with radical reactions.

-

Heat the mixture at 80 °C under an inert atmosphere for several hours, monitoring the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography to remove triphenylsilyl bromide and any remaining starting materials.

Radical Hydrosilylation of Alkenes

Hydrosilylation is the addition of a Si-H bond across a C-C double or triple bond. While often catalyzed by transition metals, a radical-chain pathway is also effective, particularly for terminal alkenes. Triphenylsilane can be used in these reactions, often requiring a thiol co-catalyst to facilitate the process through polarity reversal catalysis.

Mechanism with Polarity Reversal Catalysis: In the absence of a catalyst, the hydrogen atom transfer from triphenylsilane to the nucleophilic alkyl radical adduct can be slow. A thiol (R'SH) can accelerate this step. The alkyl radical abstracts a hydrogen from the thiol (a polarity-matched, fast step). The resulting thiyl radical (R'S•) then abstracts a hydrogen from triphenylsilane (also a fast step) to regenerate the thiol and produce the Ph₃Si• radical, which continues the chain.

Quantitative Data:

| Alkene Substrate | Catalyst System | Initiator | Yield (%) | Reference |

| Electron-rich terminal alkene | Methyl thioglycolate (5-10 mol%) | Di-tert-butyl hyponitrite | Good | |

| Terminal alkene | tert-Dodecanethiol | Di-tert-butyl hyponitrite | Good |

Detailed Experimental Protocol: Thiol-Catalyzed Hydrosilylation

-

In a reaction vessel, combine the terminal alkene (1.0 equiv), triphenylsilane (1.2 equiv), and the thiol catalyst (e.g., methyl thioglycolate, 0.1 equiv) in a suitable solvent like benzene or dioxane.

-

Add the radical initiator (e.g., di-tert-butyl hyponitrite, 5 mol%).

-

Degas the mixture and heat under an inert atmosphere at the appropriate temperature for the initiator (e.g., 60 °C for di-tert-butyl hyponitrite).

-

Monitor the reaction for the consumption of the alkene.

-

After completion, cool the reaction and concentrate the solvent.

-

Purify the product via column chromatography or distillation to obtain the hydrosilylated product.

Giese and Giese-Type Reactions

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). Triphenylsilane can be employed as a mediator in these reactions, for instance, by generating an alkyl radical from an alkyl halide, which then adds to the acceptor.

Mechanism: An alkyl radical (R•), generated via halogen abstraction from an alkyl halide by Ph₃Si•, adds to an electron-deficient alkene. The resulting radical adduct then abstracts a hydrogen atom from triphenylsilane to afford the final product and regenerate the Ph₃Si• radical.

Quantitative Data: The scope of silyl-mediated Giese reactions is broad, accommodating various alkyl bromides and Michael acceptors.

| Alkyl Bromide | Michael Acceptor | Photocatalyst | Silane (B1218182) | Yield (%) | Reference |

| Cyclohexyl bromide | α,β-unsaturated ester | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | High | |

| Various alkyl bromides | α,β-unsaturated amides | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (Me₃Si)₃SiH | Good to High |

Note: While many modern Giese reactions utilize tris(trimethylsilyl)silane (B43935) due to its higher reactivity, the principles are applicable to triphenylsilane, although reaction conditions may need to be adjusted.

Detailed Experimental Protocol: A Photoredox-Catalyzed Giese-Type Reaction

-

In a vial, combine the alkyl bromide (1.5 equiv), the Michael acceptor (1.0 equiv), triphenylsilane (or a more reactive silane like (Me₃Si)₃SiH) (1.2 equiv), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).

-

Dissolve the components in a suitable degassed solvent (e.g., acetonitrile (B52724) or DMF).

-

Stir the reaction mixture under an inert atmosphere and irradiate with visible light (e.g., blue LEDs) at room temperature.

-

Monitor the reaction by an appropriate method (LC-MS, GC, TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to isolate the Giese adduct.

Conclusion

Triphenylsilane is a highly valuable reagent in the arsenal (B13267) of synthetic chemists, offering a milder and less toxic alternative for a range of radical chain reactions. Its efficacy in deoxygenation, dehalogenation, hydrosilylation, and Giese-type reactions underscores its versatility. Understanding the fundamental mechanisms, including the role of initiators and polarity reversal catalysts, allows researchers to harness the full potential of this reagent. The detailed protocols and comparative data presented in this guide are intended to facilitate the application of triphenylsilane in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.

Triphenylsilane as a Hydride Donor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsilane (B1312308) ((C₆H₅)₃SiH) has emerged as a versatile and powerful hydride donor in modern organic synthesis. Its unique reactivity profile, coupled with the relatively low toxicity of its silicon-based byproducts, has made it an attractive alternative to traditional reducing agents like tin hydrides.[1][2] This technical guide provides a comprehensive overview of the core applications of triphenylsilane as a hydride donor, focusing on its role in reductions and hydrosilylations under various catalytic conditions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Physical and Chemical Properties

Triphenylsilane is a white, crystalline solid at room temperature with a melting point of 43-47°C and a boiling point of 152°C at 2 mmHg.[3] It is soluble in most common organic solvents.[3] The silicon-hydrogen bond in triphenylsilane is the source of its hydridic character and is key to its reactivity as a reducing agent.

Synthesis of Triphenylsilane

A common and scalable method for the synthesis of triphenylsilane involves the Grignard reaction between trichlorosilane (B8805176) and phenylmagnesium bromide.[4][5]

Experimental Protocol: Synthesis of Triphenylsilane

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trichlorosilane

-

1,2-Dibromoethane (B42909) (initiator)

-

20% Sulfuric acid solution

-

Anhydrous ethanol (B145695)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and anhydrous ether. A small amount of 1,2-dibromoethane is added to initiate the reaction. A solution of bromobenzene in anhydrous ether is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.[4][6]

-

Reaction with Trichlorosilane: The Grignard reagent is cooled in an ice bath. A solution of trichlorosilane in anhydrous ether is added dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.[4] After the addition is complete, the reaction mixture is stirred for 2 hours.[4]

-

Workup: The reaction mixture is carefully poured into a 20% sulfuric acid solution with vigorous stirring.[4] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude triphenylsilane is then purified by recrystallization from anhydrous ethanol to yield the pure product.[4]

Applications in Organic Synthesis

Triphenylsilane's utility as a hydride donor spans a wide range of transformations, primarily categorized by the reaction mechanism: radical, ionic (Lewis acid or Brønsted acid-catalyzed), and transition-metal-catalyzed reactions.

Radical Reductions

Triphenylsilane is an excellent radical reducing agent, often used as a less toxic substitute for organotin hydrides in deoxygenation and dehalogenation reactions.[3] These reactions are typically initiated by radical initiators such as 1,1-di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN) at elevated temperatures.[3]

A common strategy for the deoxygenation of alcohols involves their conversion to a xanthate derivative, followed by radical reduction with triphenylsilane. This method is a variation of the Barton-McCombie deoxygenation.[7]

Experimental Workflow for Radical Deoxygenation of Alcohols

Caption: General workflow for the radical deoxygenation of an alcohol.

Table 1: Radical Deoxygenation of Xanthates with Triphenylsilane

| Substrate (Alcohol Derivative) | Product | Yield (%) | Conditions | Reference |

| O-Acetylfuranose | Deoxy sugar | 66 | Ph₃SiH, DTBP, 140°C | [3] |

| O-Acetylpyranose | Deoxy sugar | 70 | Ph₃SiH, DTBP, 140°C | [3] |

| Secondary Alcohol Xanthate | Alkane | High | Ph₃SiH, AIBN | [3] |

Materials:

-

Secondary alcohol xanthate

-

Triphenylsilane

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous)

Procedure:

-

To a solution of the secondary alcohol xanthate in anhydrous toluene is added triphenylsilane (1.5-2.0 equivalents) and a catalytic amount of AIBN.

-

The reaction mixture is heated to reflux under an inert atmosphere for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the deoxygenated product.

Ionic Hydrogenation

In the presence of strong Lewis or Brønsted acids, triphenylsilane can act as a hydride source for the ionic hydrogenation of various functional groups.[8] The acid activates the substrate towards nucleophilic attack by the hydride from triphenylsilane.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a highly effective Lewis acid catalyst for reductions using triphenylsilane.[9] This system can reduce a variety of carbonyl compounds.[9][10]

Signaling Pathway for Lewis Acid-Catalyzed Carbonyl Reduction

Caption: Mechanism of Lewis acid-catalyzed carbonyl reduction.

Table 2: B(C₆F₅)₃-Catalyzed Reduction of Carbonyls with Triphenylsilane

| Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Conditions | Reference |

| Benzaldehyde | Benzyl triphenylsilyl ether | High | 2 | Ph₃SiH (1 eq) | [9] |

| Acetophenone | 1-Phenylethyl triphenylsilyl ether | High | 2 | Ph₃SiH (1 eq) | [9] |

| p-Nitroacetophenone | 1-(4-Nitrophenyl)ethyl triphenylsilyl ether | High | 2 | Ph₃SiH (1 eq) | [9] |

| Ethyl benzoate | Benzaldehyde (after hydrolysis) | - | 2 | Ph₃SiH (1 eq) | [10] |

Strong Brønsted acids, such as trifluoroacetic acid (TFA), can also promote ionic hydrogenation with triphenylsilane.[3] This method is particularly effective for the deoxygenation of tertiary alcohols.[3]

Logical Relationship in Brønsted Acid-Catalyzed Deoxygenation

Caption: Mechanism of Brønsted acid-catalyzed deoxygenation.

Table 3: Brønsted Acid-Catalyzed Deoxygenation of Tertiary Alcohols

| Substrate | Product | Yield (%) | Acid | Conditions | Reference |

| 1-Adamantanol | Adamantane | 92 | TFA | CH₂Cl₂ | [3] |

| Tertiary Benzylic Alcohol | Alkane | Good-Quantitative | Sn-Montmorillonite | Et₃SiH (analogous) | [11] |

Transition-Metal-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a powerful method for the synthesis of organosilicon compounds. Triphenylsilane is a competent reagent in these reactions, which are often catalyzed by transition metal complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃).[12]

The hydrosilylation of alkenes and alkynes can proceed via several mechanisms, with the Chalk-Harrod mechanism being a classic model for many transition-metal-catalyzed systems.[13][14][15]

Experimental Workflow for Hydrosilylation of an Alkyne

Caption: General workflow for transition-metal-catalyzed hydrosilylation.

Table 4: Transition-Metal-Catalyzed Hydrosilylation with Triphenylsilane

| Substrate | Catalyst | Product | Yield (%) | Conditions | Reference |

| Styrene | RhCl(PPh₃)₃ | (E)-β-(Triphenylsilyl)styrene | - | - | [12] |

| Phenylacetylene | Pt-based | α- and β-vinylsilanes | - | THF, 70°C | [16] |

| 1,6-Diene | Cationic Pd Complex | Cyclopentene derivative | Good | HSiEt₃ (analogous) | [17] |

Handling and Safety

Triphenylsilane is a combustible solid and should be handled with care.[18] It is recommended to handle this reagent in a well-ventilated fume hood.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[18] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[18]

Conclusion

Triphenylsilane is a highly effective and versatile hydride donor in organic synthesis. Its utility in radical, ionic, and transition-metal-catalyzed reactions makes it a valuable tool for a wide range of transformations, including reductions and hydrosilylations. The milder reaction conditions and lower toxicity of its byproducts compared to some traditional reagents further enhance its appeal in modern synthetic chemistry, including applications in drug development and materials science. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of triphenylsilane in the research laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Radical-mediated 5-exo-trig cyclizations of 3-silylhepta-1,6-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. guidechem.com [guidechem.com]

- 5. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Recent progress towards ionic hydrogenation: Lewis acid catalyzed hydrogenation using organosilanes as donors of hydride ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. shokubai.org [shokubai.org]

- 16. mdpi.com [mdpi.com]

- 17. Silane-Promoted Cycloisomerization of Functionalized 1,6-Dienes Catalyzed by a Cationic (π-Allyl)palladium Complex [organic-chemistry.org]

- 18. fishersci.com [fishersci.com]

Triphenylsilane as a Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, silyl (B83357) ethers have established themselves as a versatile and widely employed class. The triphenylsilyl (TPS) group, derived from triphenylsilane (B1312308), offers a unique combination of steric bulk and chemical stability, making it a valuable tool for the selective protection of alcohols in complex synthetic routes. This technical guide provides a comprehensive overview of triphenylsilane as a protecting group, including its relative stability, detailed experimental protocols for its introduction and removal, and a discussion of its applications in modern organic synthesis.

Core Concepts: Properties and Stability

The triphenylsilyl group is introduced by reacting an alcohol with a triphenylsilyl halide, typically triphenylsilyl chloride (Ph₃SiCl), in the presence of a base. The resulting triphenylsilyl ether (RO-SiPh₃) exhibits significant stability due to the steric hindrance provided by the three phenyl rings attached to the silicon atom. This steric bulk effectively shields the silicon-oxygen bond from nucleophilic and acidic attack.

The stability of triphenylsilyl ethers is a key consideration in their application. Compared to other common silyl ethers, the triphenylsilyl group is significantly more stable than the trimethylsilyl (B98337) (TMS) group towards acidic hydrolysis[1]. This allows for the selective deprotection of less hindered silyl ethers while the triphenylsilyl group remains intact, a crucial feature in orthogonal protection strategies.

Comparative Stability of Silyl Ethers

The stability of various silyl ethers is influenced by the steric and electronic nature of the substituents on the silicon atom. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. While direct quantitative data for the triphenylsilyl group is not extensively documented in a comparative context, its stability is generally considered to be comparable to or greater than the tert-butyldiphenylsilyl (TBDPS) group due to similar steric bulk.

| Silyl Ether | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | 1 |

| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |

| Triphenylsilyl (TPS) | -Si(Ph)₃ | High (comparable to TBDPS) | High (comparable to TBDPS) |

Note: The data for TPS is an estimation based on its structural similarity to TBDPS. Exact quantitative values may vary depending on the substrate and reaction conditions.

Experimental Protocols

Protection of a Primary Alcohol with Triphenylsilyl Chloride

This protocol describes a general procedure for the protection of a primary alcohol using triphenylsilyl chloride and imidazole (B134444) as a base.

Materials:

-

Primary alcohol (1.0 equiv)

-

Triphenylsilyl chloride (1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF at 0 °C, add triphenylsilyl chloride (1.1 equiv) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding triphenylsilyl ether.

Deprotection of a Triphenylsilyl Ether with Tetrabutylammonium Fluoride (B91410) (TBAF)

This protocol outlines the cleavage of a triphenylsilyl ether using TBAF, a common and efficient method for deprotecting silyl ethers.[2]

Materials:

-

Triphenylsilyl-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the triphenylsilyl-protected alcohol (1.0 equiv) in anhydrous THF.

-

To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise.

-

Stir the reaction mixture for 1-4 hours and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.[2]

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.[2]

-

Separate the organic layer and wash with brine.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Reaction Mechanism: Protection of an Alcohol

The protection of an alcohol with triphenylsilyl chloride in the presence of imidazole is believed to proceed through the formation of a highly reactive silylimidazolium intermediate.

Reaction Mechanism: Deprotection of a Silyl Ether

The cleavage of a silyl ether with TBAF is driven by the high affinity of fluoride for silicon, forming a strong Si-F bond.

Experimental Workflow: Synthetic Strategy

The following diagram illustrates a logical workflow for a synthetic strategy that incorporates the use of a triphenylsilyl protecting group.

Spectroscopic Data of Triphenylsilyl Ethers

The presence of a triphenylsilyl group can be readily identified by various spectroscopic techniques.

-

¹H NMR: The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of 7.2-7.8 ppm. The protons on the carbon adjacent to the silyloxy group will experience a downfield shift compared to the parent alcohol.

-

¹³C NMR: The aromatic carbons of the phenyl groups will give rise to signals in the aromatic region of the spectrum. The carbon attached to the silyloxy group will also show a characteristic chemical shift.

-

IR Spectroscopy: A strong Si-O-C stretching vibration is typically observed in the region of 1090-1120 cm⁻¹. The characteristic C-H stretching and bending vibrations of the aromatic rings will also be present.

-

Mass Spectrometry: The mass spectrum of a triphenylsilyl ether will often show a prominent peak corresponding to the [M-Ph]⁺ ion due to the loss of a phenyl group from the silicon atom.

Applications in Drug Development and Organic Synthesis

The triphenylsilyl protecting group finds application in the synthesis of complex natural products and pharmaceutical intermediates where its high stability is advantageous. It allows for the execution of reactions that would be incompatible with less robust protecting groups. For instance, the triphenylsilyl group has been utilized as an auxiliary in the synthesis of heterodisubstituted p-carboranes, demonstrating its stability to organolithium bases.[3] Its use in drug development is often as a key protecting group in the synthesis of complex active pharmaceutical ingredients (APIs).

Conclusion